molecular formula C11H9ClFNO B2401083 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone CAS No. 843638-28-8

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone

Cat. No. B2401083
CAS RN: 843638-28-8
M. Wt: 225.65
InChI Key: PEVAKAZWPQUQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone, otherwise known as CFE, is an organic compound that has been widely studied due to its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. CFE is a chiral compound, meaning it has two non-superimposable mirror images of itself, and is composed of a five-member ring structure containing an oxygen atom, a chlorine atom, a fluorine atom, and two carbon atoms. CFE has a molecular weight of 162.6 g/mol and a melting point of 81-83 °C.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone”, have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties . This makes them useful in the development of drugs for the treatment of various inflammatory diseases.

Anticancer Applications

Indole derivatives have been found to exhibit anticancer properties . They can be used in the development of new anticancer drugs, offering potential therapeutic benefits for cancer patients .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV . Their ability to bind with high affinity to multiple receptors makes them valuable in the development of new anti-HIV drugs .

Antioxidant Properties

Indole derivatives are known to possess antioxidant properties . This makes them useful in the development of drugs for the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . They can be used in the development of new antimicrobial drugs, offering potential therapeutic benefits in the treatment of various microbial infections .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . Their ability to bind with high affinity to multiple receptors makes them valuable in the development of new antitubercular drugs .

Antidiabetic Applications

Indole derivatives have been found to exhibit antidiabetic properties . They can be used in the development of new antidiabetic drugs, offering potential therapeutic benefits for diabetes patients .

properties

IUPAC Name

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-6-11(10(15)5-12)8-4-7(13)2-3-9(8)14-6/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVAKAZWPQUQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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